molecular formula C11H11I B034589 1,2-Dihydro-2-(iodomethyl)-naphthalene CAS No. 105812-53-1

1,2-Dihydro-2-(iodomethyl)-naphthalene

Cat. No. B034589
CAS RN: 105812-53-1
M. Wt: 270.11 g/mol
InChI Key: UBNOFIFZXOYEHD-UHFFFAOYSA-N
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Description

1,2-Dihydro-2,2,4-trimethylquinoline is a five-membered heterocyclic compound. It contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1,3-diazole .


Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) has been a challenge due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts. Heterogeneous catalytic condensation of aniline with acetone has been employed to synthesize TMQ .


Molecular Structure Analysis

Two 1,2-dihydro-2,2,4-trimethylquinoline derivatives have been synthesized and their crystal structure determined by X-ray single crystal diffraction .


Chemical Reactions Analysis

This chemical may be sensitive to prolonged exposure to moisture. It is insoluble in water . Accelerated stability studies indicate that 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE POLYMER is unstable when stored at 140°F for 2 weeks, protected from light .


Physical And Chemical Properties Analysis

This chemical appears as yellowish to amber pellets, powder or flakes or beige powder . It has a slight odor .

Mechanism of Action

The details study on reaction mechanism established that both the Lewis and Brønsted type sites are required for the condensation, and the reaction proceeds with Doebner–Miller mechanism .

Safety and Hazards

This compound may cause irritation of the eyes. Upon prolonged or repeated exposure it may cause irritation of the skin. When heated to decomposition it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, methane gas and acetone vapors .

Future Directions

The addition of antioxidant 1,2-dihydro-2,2,4-trimethyl-quinoline on characteristics of crepe rubber modified asphalt in short term aging and long term aging conditions has been studied .

properties

IUPAC Name

2-(iodomethyl)-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNOFIFZXOYEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC2=CC=CC=C21)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376684
Record name 1,2-DIHYDRO-2-(IODOMETHYL)-NAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105812-53-1
Record name 1,2-DIHYDRO-2-(IODOMETHYL)-NAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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